(R)-8-Chloro-5-fluorochroman-4-amine
Description
(R)-8-Chloro-5-fluorochroman-4-amine is a chiral amine derivative of the chroman scaffold, characterized by a benzopyran ring system substituted with chlorine at position 8 and fluorine at position 3. Its molecular formula is C₉H₉ClFNO, with a molecular weight of 201.63 g/mol (exact value varies slightly based on isotopic composition) . The stereochemistry at the 4-position is specified as the (R)-enantiomer, which may influence its biological activity and interaction with chiral receptors or enzymes.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4R)-8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChI Key |
REXMYOGKXMUMRV-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@@H]1N)F)Cl |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-5-fluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative, such as 5,7-difluorochroman-4-one.
Asymmetric Reduction: The chroman derivative undergoes an asymmetric reduction reaction in the presence of ketone reductase, coenzyme, and a coenzyme circulating system to produce the desired chiral alcohol.
Amination: The chiral alcohol is then subjected to amination reactions to introduce the amine group at the 4-position, resulting in ®-8-Chloro-5-fluorochroman-4-amine.
Industrial Production Methods
Industrial production of ®-8-Chloro-5-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of biocatalysts and environmentally friendly solvents can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-5-fluorochroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
®-8-Chloro-5-fluorochroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-8-Chloro-5-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between (R)-8-Chloro-5-fluorochroman-4-amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Stereochemistry | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₉H₉ClFNO | ~201.63 | 8-Cl, 5-F | R | Not explicitly listed | Halogenated, chiral chroman core |
| (R)-8-Chloro-7-fluorochroman-4-amine | C₉H₉ClFNO | 201.63 | 8-Cl, 7-F | R | 1272732-56-5 | Positional isomer (7-F vs. 5-F) |
| (S)-Chroman-4-ylamine | C₉H₁₁NO | 149.19 | None | S | Not provided | Non-halogenated, simpler structure |
| (R)-3,4-Dihydro-2H-chromen-4-amine | C₉H₁₁NO | 149.19 | None | R | Not provided | Chromen (unsaturated) vs. chroman |
| (S)-1-Bromo-3-phenylpropan-2-amine | C₉H₁₂BrN | 214.10 | Br, phenyl | S | Not provided | Non-chroman, brominated side chain |
Analysis of Structural and Functional Differences
Halogenation Patterns
- Target Compound vs. (R)-8-Chloro-7-fluorochroman-4-amine: The positional isomerism of fluorine (5-F vs. 7-F) may alter electronic effects and steric interactions.
- Comparison with Non-Halogenated Analogs: Compounds like (S)-Chroman-4-ylamine lack halogen substituents, resulting in lower molecular weight (~149 vs. ~201 g/mol) and reduced electronegativity. This likely decreases metabolic stability and binding to hydrophobic targets .
Stereochemistry and Ring Saturation
- Chroman vs. Chromen : (R)-3,4-Dihydro-2H-chromen-4-amine contains an unsaturated benzopyran ring (chromen), which may increase reactivity compared to the saturated chroman system in the target compound. The unsaturated system could also affect π-π stacking interactions in biological systems .
- Enantiomeric Effects : The (R)-configuration in the target compound and its analogs may confer distinct pharmacokinetic profiles compared to (S)-enantiomers, as seen in (S)-1-Bromo-3-phenylpropan-2-amine, which has a brominated side chain unrelated to the chroman scaffold .
Functional Group Diversity
- Amine Positioning: All chroman/chromen analogs feature a primary amine at the 4-position, but substituent halogens and their positions modulate solubility and lipophilicity. For instance, the 8-Cl and 5-F groups in the target compound enhance lipophilicity (logP ~2.5 estimated) compared to non-halogenated analogs (logP ~1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
